molecular formula C11H15ClN2O B3306331 5-amino-2-chloro-N-(2-methylpropyl)benzamide CAS No. 926256-91-9

5-amino-2-chloro-N-(2-methylpropyl)benzamide

Cat. No. B3306331
CAS RN: 926256-91-9
M. Wt: 226.7 g/mol
InChI Key: BBJSEBCVTSKMQQ-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O. It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-amino-2-chloro-N-(2-methylpropyl)benzamide is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-amino-2-chloro-N-(2-methylpropyl)benzamide is a powder that is stored at room temperature . Its molecular weight is 226.71 .

Scientific Research Applications

Chemical Properties and Synthesis

“5-amino-2-chloro-N-(2-methylpropyl)benzamide” is a chemical compound with the CAS Number: 34810-93-0 . It is typically stored at room temperature and comes in a powder form . The synthesis of this compound involves the reaction of 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide with NH4Cl and iron powder .

Intermediate in Drug Synthesis

Benzylamide sulfonamide compounds, which include “5-amino-2-chloro-N-(2-methylpropyl)benzamide”, are important intermediates in the synthesis of many drugs . They have attracted significant attention in the pharmaceutical industry .

Crystallography Studies

This compound has been used in crystallography studies . Its molecular structure has been analyzed and documented, providing valuable information for researchers in the field .

Antioxidant Activities

There is evidence that derivatives of this compound exhibit antioxidant activities . This makes it a potential candidate for further research in the development of antioxidant drugs .

Antibacterial Activities

In addition to its antioxidant properties, derivatives of “5-amino-2-chloro-N-(2-methylpropyl)benzamide” have also shown antibacterial activities . This suggests potential applications in the development of new antibacterial agents .

Chelating Activity

The compound has been studied for its Fe2+ chelating activity . This property could be useful in various applications, including the treatment of diseases related to iron overload .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed and may cause respiratory irritation.

properties

IUPAC Name

5-amino-2-chloro-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJSEBCVTSKMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-chloro-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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